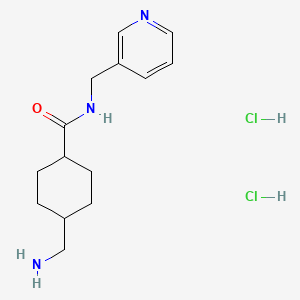
(trans)-4-Aminomethyl-cyclohexanecarboxylic acid (pyridin-3-ylmethyl)-amide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(trans)-4-Aminomethylcyclohexanecarboxylic acid (pyridin-3-ylmethyl)amide, dihydrochloride is a compound used primarily in research settings. It is known for its applications in proteomics research and has a molecular weight of 320.26 g/mol .
Méthodes De Préparation
The synthesis of (trans)-4-Aminomethylcyclohexanecarboxylic acid (pyridin-3-ylmethyl)amide, dihydrochloride involves several steps. The synthetic route typically starts with the preparation of the cyclohexanecarboxylic acid derivative, followed by the introduction of the aminomethyl group and the pyridin-3-ylmethyl group. The final step involves the formation of the dihydrochloride salt. Specific reaction conditions and industrial production methods are proprietary and may vary depending on the manufacturer .
Analyse Des Réactions Chimiques
(trans)-4-Aminomethylcyclohexanecarboxylic acid (pyridin-3-ylmethyl)amide, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Applications De Recherche Scientifique
This compound is widely used in scientific research, particularly in the field of proteomics. It is employed to study protein interactions, modifications, and functions. Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents. In biology, it is used to investigate cellular processes and molecular pathways. Industrially, it is utilized in the synthesis of specialized chemicals and materials .
Mécanisme D'action
The mechanism of action of (trans)-4-Aminomethylcyclohexanecarboxylic acid (pyridin-3-ylmethyl)amide, dihydrochloride involves its interaction with specific molecular targets. It binds to proteins and enzymes, modulating their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar compounds to (trans)-4-Aminomethylcyclohexanecarboxylic acid (pyridin-3-ylmethyl)amide, dihydrochloride include other aminomethylcyclohexanecarboxylic acid derivatives and pyridinylmethyl amides. These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of (trans)-4-Aminomethylcyclohexanecarboxylic acid (pyridin-3-ylmethyl)amide, dihydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
155823-34-0 |
|---|---|
Formule moléculaire |
C14H23Cl2N3O |
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
4-(aminomethyl)-N-(pyridin-3-ylmethyl)cyclohexane-1-carboxamide;dihydrochloride |
InChI |
InChI=1S/C14H21N3O.2ClH/c15-8-11-3-5-13(6-4-11)14(18)17-10-12-2-1-7-16-9-12;;/h1-2,7,9,11,13H,3-6,8,10,15H2,(H,17,18);2*1H |
Clé InChI |
WQFULKHSCRCFLT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1CN)C(=O)NCC2=CN=CC=C2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



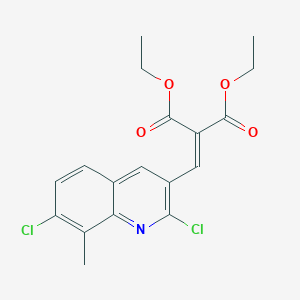
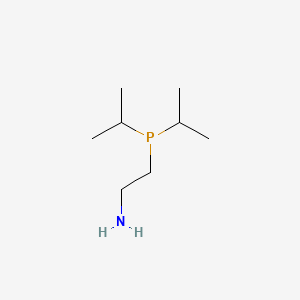
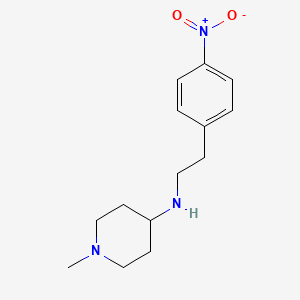
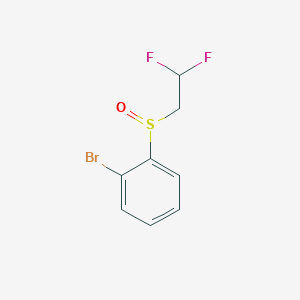
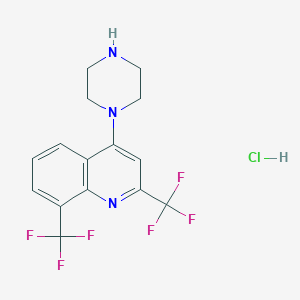
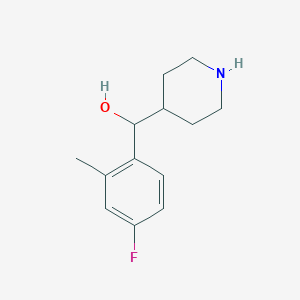
![(trans)-4-Aminomethylcyclohexanecarboxylic acid (4-[1,2,4]triazol-1-ylmethylphenyl)amide,hydrochloride](/img/structure/B8270736.png)

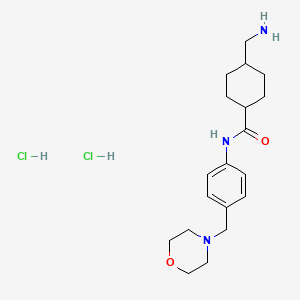

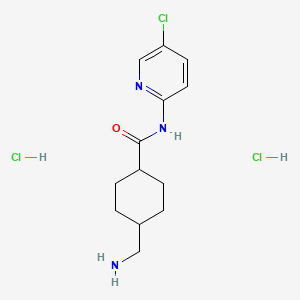
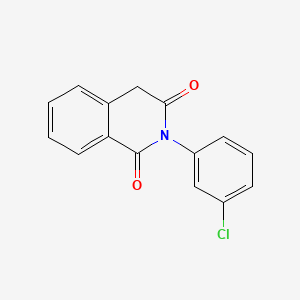
![(2S)-2-[(phenoxyacetyl)amino]propanoic acid](/img/structure/B8270768.png)
